molecular formula C9H8N4O2 B2905700 1H-1,2,4-Triazole, 3-methyl-1-(4-nitrophenyl)- CAS No. 16759-48-1

1H-1,2,4-Triazole, 3-methyl-1-(4-nitrophenyl)-

Cat. No. B2905700
CAS RN: 16759-48-1
M. Wt: 204.189
InChI Key: KLPAMZUCOYOCSL-UHFFFAOYSA-N
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Description

  • InChI : InChI=1S/C₃H₅N₃/c1-3-4-2-5-6-3/h2H,1H₃,(H,4,5,6)

Synthesis Analysis

The synthesis of 1H-1,2,4-Triazole, 3-methyl-1-(4-nitrophenyl)- involves specific reagents and conditions. Unfortunately, analytical data for this product is not collected by Sigma-Aldrich. Researchers should verify product identity and purity independently. The compound can be obtained through various methods, including multigram scale synthesis .


Molecular Structure Analysis

The molecular structure consists of a triazole ring with a methyl group (CH₃) and a nitrophenyl group (C₆H₄NO₂) attached. The nitro group imparts electron-withdrawing properties, affecting its reactivity and biological activity .


Physical And Chemical Properties Analysis

  • Storage Class : Combustible solids

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective gear .

properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-7-10-6-12(11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPAMZUCOYOCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazole, 3-methyl-1-(4-nitrophenyl)-

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-1-nitrobenzene (0.28 g, 2.0 mmol), 3-methyl-1H-1,2,4-triazole (0.18 g, 2.2 mmol), K2CO3 (0.55 g, 4.0 mmol) and DMF (2 mL) was heated at 70° C. overnight. The reaction mixture was cooled down to room temperature, diluted with water, extracted with EtOAc (3×). The organic solution was dried over anhydrous MgSO4 and concentrated in vacuo to provide a solid. Purification of this material by column chromatography on silica gel (40% EtOAc/hexane) provided 3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole as the major product. 1H NMR (CDCl3, 400 MHz) δ 8.59 (s, 1H), 8.39 (d, 2H), 7.88 (d, 2H), 2.53 (s, 3H). Further elution with 65% EtOAc/hexane provided 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole as the minor product. 1H NMR (CDCl3, 400 MHz) δ 8.34 (d, 2H), 7.93 (s, 1H), 7.66 (d, 2H), 2.59 (s, 3H).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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